Amide Topology vs. SZA
The target compound places the amide carbonyl on the thiophene ring and the amine on the 2-pyridin-4-ylethyl side chain. In contrast, the PDB ligand SZA (N-(2-thiophen-2-ylethyl)pyridine-4-carboxamide) reverses this connectivity, attaching the carbonyl to the pyridine ring [1]. This swap relocates the H-bond acceptor (carbonyl) and donor (NH) by approximately 4–5 Å and alters the dipole moment of the amide group, which can determine whether a compound acts as a hydrogen-bond donor or acceptor in a protein binding site.
| Evidence Dimension | Amide bond orientation (carbonyl location) and H-bond topology |
|---|---|
| Target Compound Data | Carbonyl attached to thiophene-2-position; NH attached to 2-(pyridin-4-yl)ethyl |
| Comparator Or Baseline | SZA (PDB 5R0M): carbonyl attached to pyridine-4-position; NH attached to 2-(thiophen-2-yl)ethyl |
| Quantified Difference | Approx. 4–5 Å shift in H-bond donor/acceptor positions; reversed dipole moment vector |
| Conditions | Structural comparison based on PDB ligand coordinates (5R0M) and SMILES-derived geometry |
Why This Matters
A reversed amide topology can abrogate key hydrogen bonds with a target protein, turning an active scaffold into an inactive one; this distinction is critical for SAR campaigns and procurement for focused-library design.
- [1] PDBeChem: Ligand Dictionary – SZA (PDB 5R0M). EMBL-EBI. https://www.ebi.ac.uk/pdbe-srv/pdbechem/chemicalCompound/show/SZA View Source
